molecular formula C8H11ClN4 B1349163 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine CAS No. 626217-76-3

4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine

Cat. No. B1349163
CAS RN: 626217-76-3
M. Wt: 198.65 g/mol
InChI Key: HGBSHFZMWYKLPY-UHFFFAOYSA-N
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Description

4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine (4C6PYPA) is an organic compound belonging to the pyrimidine family. It has been widely used in various scientific research applications due to its unique structure and properties. 4C6PYPA has been used to synthesize various organic compounds and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Characterization of Stable Betainic Pyrimidinaminides : Research by Schmidt (2002) on nucleophilic substitution reactions involving 4-amino substituted 2,5,6-trichloropyrimidines led to the formation of stable betainic pyrimidinaminides, highlighting the compound's utility in creating kinetically or electronically stabilized derivatives for potential applications in medicinal chemistry and material science Schmidt, 2002.

Mass Spectrometry and X-ray Analysis

  • Mass Spectrometry and X-ray Analysis : The work by Venkatachalam et al. (2002) utilized 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine derivatives in reactions with trichloropyrimidine, yielding tricationic pyrimidines. This study demonstrated the compound's role in forming structures with potential interest in material science, characterized by ESI and FAB mass spectrometry, along with X-ray analysis Venkatachalam et al., 2002.

Hydrogen-bonded Structures

  • Hydrogen-bonded Ribbon and Sheets : Research conducted by Orozco et al. (2009) on 6-amino-3-methyl-5-nitroso-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one monohydrate revealed significant insights into the compound's ability to form hydrogen-bonded ribbons and sheets. This structural characterization contributes to the understanding of molecular interactions and could inform the design of novel pharmaceuticals Orozco et al., 2009.

Biological Activity

  • New Derivatives with Biological Activity : Pivazyan et al. (2019) synthesized new derivatives of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one, demonstrating their plant growth stimulating effect. This research underscores the potential agricultural applications of these compounds, paving the way for future studies on their use as growth promoters or protectants Pivazyan et al., 2019.

Coordination Chemistry

  • Selective Coordination to Zinc(II) : The study by Klein et al. (2014) on 4'-(Pyrimidin-5-yl)- and 4'-(2-methylpyrimidin-5-yl)-4,2':6',4''-terpyridines revealed selective coordination to zinc(II) through the terpyridine domain. These findings have implications for the development of coordination complexes with potential applications in catalysis, material science, and as sensors Klein et al., 2014.

Mechanism of Action

Target of Action

The primary targets of the compound “4-chloro-6-(pyrrolidin-1-yl)pyrimidin-5-amine” are currently unknown. This compound is a chemical intermediate and its biological targets may depend on the specific context in which it is used .

Mode of Action

Like other pyrimidine derivatives, it may interact with various enzymes and receptors in the body, influencing their function .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “4-chloro-6-(pyrrolidin-1-yl)pyrimidin-5-amine” are not well-studied. As a small molecule, it is likely to be absorbed in the gastrointestinal tract if taken orally. Its distribution, metabolism, and excretion would depend on its chemical properties and the specific biological context .

Result of Action

Its effects would depend on its specific targets and the biochemical pathways it influences .

Biochemical Analysis

Biochemical Properties

4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain kinases, which are enzymes that transfer phosphate groups to specific substrates. These interactions can modulate the activity of the kinases, thereby affecting downstream signaling pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK pathway, a critical signaling pathway involved in cell growth and differentiation. By modulating this pathway, this compound can impact cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For instance, it may inhibit certain kinases by binding to their active sites, preventing substrate phosphorylation. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and organ dysfunction .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. For example, it may inhibit or activate enzymes involved in nucleotide metabolism, thereby influencing the synthesis and degradation of nucleotides .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. Transporters and binding proteins play a crucial role in its localization and accumulation. The compound can be actively transported across cell membranes by specific transporters, and it may bind to intracellular proteins that facilitate its distribution to various cellular compartments .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production .

properties

IUPAC Name

4-chloro-6-pyrrolidin-1-ylpyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN4/c9-7-6(10)8(12-5-11-7)13-3-1-2-4-13/h5H,1-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBSHFZMWYKLPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C(=NC=N2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90360165
Record name 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

626217-76-3
Record name 4-Chloro-6-pyrrolidin-1-yl-pyrimidin-5-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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